1-(Benzyloxy)-3-bromo-5-nitrobenzene
Overview
Description
The description of a compound typically includes its molecular formula, structural formula, and other identifiers like CAS number, IUPAC name, etc. It may also include the class of compounds it belongs to and its role or use in industry or research .
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs. The mechanism of the reaction may also be studied .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. Chemical properties may include reactivity, acidity or basicity, and redox properties .Scientific Research Applications
Ultrasound-Assisted Organic Synthesis
The use of ultrasound in organic synthesis, particularly in the preparation of nitro aromatic ethers, demonstrates the potential application of 1-(Benzyloxy)-3-bromo-5-nitrobenzene. Ultrasound irradiation enhances the reaction efficiency in the preparation of compounds like 1-butoxy-4-nitrobenzene, indicating a similar potential for this compound (Harikumar & Rajendran, 2014).
Phase-Transfer Catalysis
The use of phase-transfer catalysis (PTC) in the synthesis of nitro aromatic ethers, including this compound, highlights its application in chemical synthesis. A multi-site phase-transfer catalyst (MPTC) shows enhanced reaction rates and efficiency, demonstrating the importance of this compound in such processes (Selvaraj, Abimannan, & Rajendran, 2014).
Synthesis of Complex Organic Compounds
Palladium[0]-mediated Ullmann cross-coupling of derivatives of 1-bromo-2-nitrobenzene, such as this compound, can lead to the synthesis of quinolines, 2-quinolones, phenanthridines, and other complex organic structures. This application is crucial in the synthesis of various pharmaceutical and chemical compounds (Banwell et al., 2004).
Luminescent Metal-Organic Frameworks
Research on zinc-based metal–organic frameworks utilizing compounds like this compound indicates potential applications in the development of luminescent sensors for detecting various substances in environmental and biological samples (Xu et al., 2020).
Environmental Biodegradation
The biodegradation of nitroaromatic compounds, such as nitrobenzene, by bacteria, suggests potential environmental applications for similar compounds like this compound in pollutant degradation and environmental remediation (Friemann et al., 2005).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body . The specific targets can vary depending on the chemical structure and functional groups present in the compound.
Mode of Action
It can be inferred from the structure of the compound that it may undergo nucleophilic substitution reactions . The bromine atom attached to the benzene ring is a good leaving group, making it susceptible to attack by nucleophiles. This could lead to various transformations and interactions with its targets.
Biochemical Pathways
Compounds with similar structures have been known to participate in various biochemical reactions . These could include reactions involving nucleophilic substitutions, eliminations, or other transformations that could affect various metabolic pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(Benzyloxy)-3-bromo-5-nitrobenzene . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets. Additionally, the compound’s efficacy could be influenced by factors such as the individual’s physiological conditions and the presence of other substances in the body.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on the properties of similar compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is important to consider the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1-(Benzyloxy)-3-bromo-5-nitrobenzene at different dosages in animal models have not been extensively studied. Similar compounds have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
1-bromo-3-nitro-5-phenylmethoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c14-11-6-12(15(16)17)8-13(7-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDQJTZCMWRKJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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